2-Methyldodec-3-enoic acid

Description

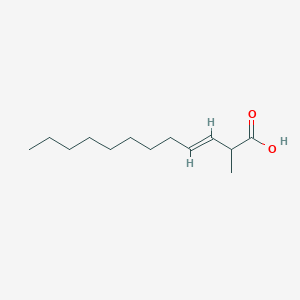

2-Methyldodec-3-enoic acid is a branched unsaturated fatty acid characterized by a 12-carbon chain (dodecyl), a methyl group at position 2, and a double bond at position 2. This structural configuration imparts unique physicochemical properties, such as altered solubility, melting point, and reactivity compared to linear or differently substituted analogs.

Properties

IUPAC Name |

(E)-2-methyldodec-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOXVSRSHZFAKN-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldodec-3-enoic acid typically involves the alkylation of a suitable precursor, such as dodec-2-enoic acid, with a methylating agent. The reaction conditions often require a base to deprotonate the precursor, followed by the addition of the methylating agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyldodec-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated carboxylic acids.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyldodec-3-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyldodec-3-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on dodec-2-enoic acid derivatives with functional modifications, such as ethylamino, nitrobenzoyl, and carboxamide groups. Below, we compare these compounds with 2-Methyldodec-3-enoic acid in terms of structure, synthesis, and spectroscopic properties.

Structural Differences

| Compound Name | Double Bond Position | Substituents | Molecular Formula (Example) |

|---|---|---|---|

| This compound | 3 | Methyl (C2) | C₁₃H₂₄O₂ |

| 3-Ethylamino-2-(2-nitrobenzoyl)-dodec-2-enoic acid (3c) | 2 | Ethylamino (C3), Nitrobenzoyl (C2) | C₂₁H₂₈N₂O₅ |

| 3-Ethylamino-1-(2-nitrophenyl)-dodec-2-en-1-one (6) | 2 | Ethylamino (C3), Nitrophenyl (C1) | C₁₉H₂₆N₂O₃ |

Key Observations :

- The double bond position (2 vs. 3) significantly alters electronic distribution and steric hindrance, affecting reactivity in cyclization or substitution reactions .

- Substituents like nitrobenzoyl or ethylamino groups (in 3c and 6) introduce polar or electron-withdrawing effects, whereas the methyl group in this compound is primarily steric.

Spectroscopic Characterization

| Compound | ¹H-NMR Highlights | ¹³C-NMR Highlights | HRMS (m/z) |

|---|---|---|---|

| 3c | δ 1.25 (m, CH₂), δ 8.15 (Ar-H) | δ 172.1 (C=O), δ 148.2 (NO₂) | 411.1892 [M+H]⁺ |

| 6 | δ 1.30 (m, CH₂), δ 7.85 (Ar-H) | δ 198.5 (C=O), δ 145.8 (NO₂) | 355.2015 [M+H]⁺ |

For this compound, expected NMR signals would include:

- ¹H-NMR : δ 0.95 (d, J=6.5 Hz, C2-CH₃), δ 5.35 (m, C3-C4 olefinic H).

- ¹³C-NMR : δ 180.1 (COOH), δ 130.5 (C3-C4 double bond).

Research Findings and Implications

- Reactivity: Compounds like 3c and 6 undergo reductive cyclization (e.g., using Zn/HCOONH₄) to form heterocyclic structures, a pathway less accessible to this compound due to its lack of reactive nitro or amino groups .

Q & A

Q. What are the optimal synthetic routes for 2-Methyldodec-3-enoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves α,β-unsaturated fatty acid pathways, such as olefin cross-metathesis or Wittig reactions. For purity validation:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to resolve isomers .

- Spectroscopy : Confirm structure via -NMR (e.g., δ 5.3–5.7 ppm for doublet protons at C3) and IR (C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 228.2089 (theoretical for C₁₃H₂₄O₂) .

- Data Table :

| Method | Key Peaks/Retention Time | Purity Threshold |

|---|---|---|

| HPLC | 12.3 min (C18 column) | ≥98% |

| -NMR | δ 1.2 (CH₃), δ 2.3 (COOH) | No impurities |

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) over 72 hours .

- Controls : Include inert atmosphere (N₂) to exclude oxidative degradation .

- Statistical Analysis : Use ANOVA to compare degradation rates across pH groups, with post-hoc Tukey tests for pairwise comparisons .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer :

- Step 1 : Verify sample purity via TLC or HPLC to rule out contaminants .

- Step 2 : Reconcile NMR and MS discrepancies:

- Isotopic Patterns : Check for satellite peaks in MS that may overlap with molecular ions .

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) do not introduce unexpected peaks in NMR .

- Step 3 : Use computational tools (e.g., Gaussian for DFT calculations) to predict NMR shifts and compare with experimental data .

Q. What strategies mitigate confounding variables in studying the compound’s biochemical interactions?

- Methodological Answer :

- Experimental Controls :

- Negative controls: Use structurally similar inert analogs (e.g., saturated dodecanoic acid) .

- Positive controls: Known inhibitors/activators of target enzymes (e.g., lipoxygenases).

- Blinding : Assign sample IDs randomly to avoid observer bias .

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate compound-specific effects from background noise .

Q. How can researchers validate the compound’s role in lipid metabolism pathways using omics approaches?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., PPAR-γ targets) .

- Metabolomics : LC-MS/MS to quantify downstream metabolites (e.g., arachidonic acid derivatives) .

- Data Integration : Use pathway enrichment tools (e.g., KEGG Mapper) to link omics data to lipid biosynthesis networks .

Methodological Guidelines

- Crystallography : For structural confirmation, use SHELX suite (SHELXL for refinement, SHELXD for phase solving) with high-resolution X-ray data .

- Ethical Reporting : Adhere to COSMOS-E guidelines for meta-analyses, including transparency in search strategies and bias assessment .

- Data Reproducibility : Archive raw spectra and chromatograms in public repositories (e.g., Zenodo) with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.